molecular formula C13H9ClF3NO2 B13049306 Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13049306
M. Wt: 303.66 g/mol
InChI Key: CAWJSUXPMFBMCO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound features a quinoline core substituted with a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and an ethyl ester group at the 3-carboxylate position. These substitutions confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The carboxylate group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 2-amino-5-(trifluoromethyl)quinoline-3-carboxylate.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Hydrolysis: Formation of 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, disrupting biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase, leading to impaired DNA replication and cell death.

Comparison with Similar Compounds

Ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives:

    Ethyl 2-chloroquinoline-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 5-(trifluoromethyl)quinoline-3-carboxylate: Lacks the chloro group, affecting its reactivity and applications.

    2-Chloro-5-(trifluoromethyl)quinoline: Lacks the ester group, influencing its solubility and chemical behavior.

The presence of both chloro and trifluoromethyl groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various applications.

Properties

Molecular Formula

C13H9ClF3NO2

Molecular Weight

303.66 g/mol

IUPAC Name

ethyl 2-chloro-5-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-7-9(13(15,16)17)4-3-5-10(7)18-11(8)14/h3-6H,2H2,1H3

InChI Key

CAWJSUXPMFBMCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N=C1Cl)C(F)(F)F

Origin of Product

United States

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